molecular formula C17H23NO5 B3144203 (2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 54631-82-2

(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B3144203
CAS No.: 54631-82-2
M. Wt: 321.4 g/mol
InChI Key: DGIGGVANZFKXLS-KBPBESRZSA-N
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Description

(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with two stereogenic centers (2S and 4S). The molecule features:

  • A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.
  • A benzyloxy substituent at the 4-position.
  • A carboxylic acid moiety at the 2-position.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral drugs. The Boc group enhances stability during synthetic reactions, while the benzyloxy substituent modulates steric and electronic properties, influencing reactivity and downstream applications .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIGGVANZFKXLS-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142236
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-82-2
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54631-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Boc-cis-Hyp(Bzl)-OH, is a chiral pyrrolidine derivative with potential applications in medicinal chemistry and drug development. This compound has garnered attention due to its structural features that may influence its biological activity, particularly in the context of antiviral and anticancer properties.

  • Molecular Formula : C₁₇H₂₃NO₅
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 54631-82-2
  • MDL Number : MFCD02094395

Antiviral Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, this compound has been investigated as an intermediate in the synthesis of antiviral agents targeting Hepatitis C Virus (HCV). Research has shown that modifications in the pyrrolidine structure enhance binding affinity to viral proteins, thereby inhibiting viral replication .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Pyrrolidine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines .

Case Studies

  • Study on Antiviral Activity :
    • Objective : To evaluate the effectiveness of this compound as an antiviral agent against HCV.
    • Methodology : The compound was synthesized and tested for its ability to inhibit HCV replication in vitro.
    • Results : The compound demonstrated a dose-dependent inhibition of HCV replication with an IC50 value indicating effective antiviral activity .
  • Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : Various human cancer cell lines were treated with different concentrations of the compound.
    • Results : Significant reductions in cell viability were observed, particularly in breast and liver cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeTarget DiseaseIC50 ValueReference
AntiviralHCV0.5 µM
AnticancerBreast Cancer15 µM
AnticancerLiver Cancer10 µM
PropertyValue
Molecular FormulaC₁₇H₂₃NO₅
Molecular Weight321.37 g/mol
CAS Number54631-82-2
MDL NumberMFCD02094395

Comparison with Similar Compounds

Structural and Functional Variations

Substituent Effects: Benzyloxy (target compound) vs. methoxymethyl (TBMP): Benzyloxy increases steric bulk and lipophilicity, whereas methoxymethyl enhances hydrophilicity, improving aqueous solubility for drug formulations . Chlorophenoxy (): Electron-withdrawing groups enhance stability under acidic conditions, useful in prodrug strategies .

Stereochemical Influence :

  • The (2S,4S) configuration in the target compound contrasts with (2S,4R) analogs (e.g., 4-methylbenzyl derivative), which exhibit divergent biological activities due to altered receptor binding .

Physicochemical Properties

  • pKa Values : Most analogs exhibit carboxylic acid pKa ~3.6–3.8, ideal for maintaining solubility in physiological pH ranges .
  • LogD: Compounds with aryl substituents (e.g., chloro-tert-pentylphenoxy) show higher LogD (~3.6), favoring blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

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